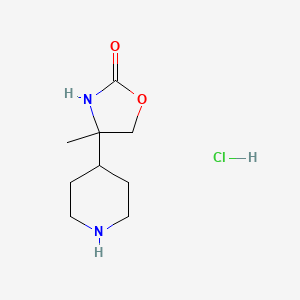

4-Methyl-4-(piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-Methyl-4-(piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The oxazolidinone group is a type of heterocyclic compound that is often found in antibiotics .

Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and an oxazolidinone group, which is a five-membered ring containing two oxygen atoms . The presence of these functional groups can greatly influence the compound’s reactivity and properties.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing piperidine and oxazolidinone rings are known to undergo a variety of chemical reactions. Piperidines can act as bases, nucleophiles, or ligands in various reactions . Oxazolidinones, on the other hand, can participate in reactions such as ring-opening or act as electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, the overall shape of the molecule, and its size could influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Synthesis and Antibacterial Activity

A study by Srivastava et al. (2007) detailed the synthesis of novel methylamino piperidinyl substituted oxazolidinones, demonstrating their efficacy against both susceptible and resistant Gram-positive bacterial strains. The compound showed comparable antibacterial activity to known antibiotics like linezolid and eperezolid, indicating its potential as a novel antibacterial agent (Srivastava et al., 2007).

Oxazolidinone Antibacterial Agents

Research by Zurenko et al. (1996) on novel oxazolidinone analogs, including those related to the core structure of 4-Methyl-4-(piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride, highlighted their broad-spectrum in vitro antibacterial activities. These compounds were effective against a variety of clinically important human pathogens, showcasing their significance in developing new antibacterial treatments (Zurenko et al., 1996).

Mitochondrial Protein Synthesis Inhibition

A study focused on oxazolidinone analogs bearing substituted piperidine revealed that analogs with a methyl group at specific positions exhibited reduced mitochondrial protein synthesis inhibition while retaining good antibacterial potency. This research provides insights into designing oxazolidinone derivatives with minimized side effects, highlighting the importance of structural modifications for therapeutic applications (Renslo et al., 2007).

Piperidine Substituted Oxazolidinones

Shin et al. (2013) synthesized a novel series of piperidine substituted oxazolidinones and evaluated their antibacterial activity against resistant strains of Gram-positive and Gram-negative bacteria. Their findings underscore the potential of structurally modified piperidine derivatives in overcoming antibiotic resistance, pointing towards the versatility of 4-Methyl-4-(piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride as a scaffold for antibacterial drug development (Shin et al., 2013).

Mechanism of Action

properties

IUPAC Name |

4-methyl-4-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.ClH/c1-9(6-13-8(12)11-9)7-2-4-10-5-3-7;/h7,10H,2-6H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTFDPVIRRDLQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)N1)C2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-4-(piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2572850.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide](/img/structure/B2572858.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2572859.png)

![N-(1-cyanocyclohexyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2572862.png)

![N-(4-acetylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2572869.png)

![(2E)-5-(4-fluorobenzyl)-3-(furan-2-ylmethyl)-2-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B2572872.png)